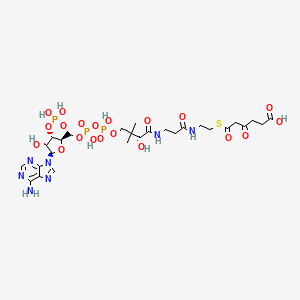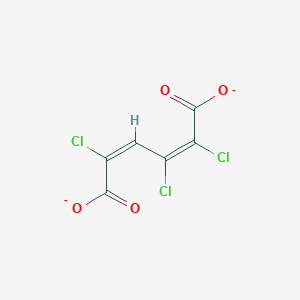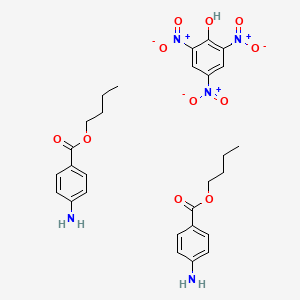
Butamben picrate
Descripción general
Descripción
El picrato de butambeno es una sal de organoamonio que resulta de la reacción formal de butambeno con 0,5 mol eq. de ácido pícrico . El compuesto se caracteriza por su baja solubilidad en agua y se utiliza normalmente en formulaciones donde se desean efectos anestésicos prolongados .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del picrato de butambeno implica la esterificación del ácido 4-nitrobenzoico con 1-butanol para formar 4-nitrobenzoato de butilo, que luego se somete a una reducción de Bechamp para producir butambeno . El paso final consiste en la reacción del butambeno con ácido pícrico para formar picrato de butambeno .
Métodos de producción industrial
La producción industrial del picrato de butambeno sigue rutas sintéticas similares pero a mayor escala, asegurando la pureza y la consistencia del producto final. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y el pH, para optimizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones
El picrato de butambeno experimenta diversas reacciones químicas, entre ellas:
Oxidación: El butambeno puede oxidarse en condiciones específicas, aunque esta no es una reacción común en sus aplicaciones prácticas.
Sustitución: La reacción de esterificación implica la sustitución del grupo hidroxilo en el ácido 4-nitrobenzoico por un grupo butilo.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.
Reducción: Reducción de Bechamp con hierro y ácido clorhídrico.
Sustitución: Catalizadores ácidos como el ácido sulfúrico para las reacciones de esterificación.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen 4-nitrobenzoato de butilo y butambeno, que son intermedios en la síntesis del picrato de butambeno .
Aplicaciones Científicas De Investigación
El picrato de butambeno tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El picrato de butambeno ejerce sus efectos inhibiendo los canales de calcio dependientes de voltaje en las neuronas del ganglio de la raíz dorsal . Esta inhibición conduce a una perturbación en la cinética de los canales, evitando la despolarización de las membranas de las células nerviosas y bloqueando la transmisión de impulsos . Además, se sabe que el butambeno inhibe los canales de sodio y retrasa las corrientes de potasio rectificadoras, lo que contribuye a sus propiedades anestésicas .
Comparación Con Compuestos Similares
Compuestos similares
Procaína: Otro anestésico local con un mecanismo de acción similar pero una duración de efecto más corta.
Benzocaína: Un anestésico local utilizado para aplicaciones tópicas, similar al butambeno pero con diferentes propiedades de solubilidad.
Tetracaína: Un anestésico local más potente utilizado en la anestesia espinal.
Unicidad
El picrato de butambeno es único debido a su efecto anestésico prolongado y su baja solubilidad en agua, lo que lo hace adecuado para aplicaciones tópicas específicas donde se requiere un alivio del dolor prolongado . Su combinación con ácido pícrico aumenta su estabilidad y eficacia en ciertas formulaciones .
Propiedades
IUPAC Name |
butyl 4-aminobenzoate;2,4,6-trinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15NO2.C6H3N3O7/c2*1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*4-7H,2-3,8,12H2,1H3;1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAGSVCDFKGYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N.CCCCOC(=O)C1=CC=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-48-0 | |
| Record name | Butamben picrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTAMBEN PICRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4ZFB7ZH5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-5-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B1242100.png)
![N-(1-adamantyl)-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]methanimine;dihydrochloride](/img/structure/B1242101.png)
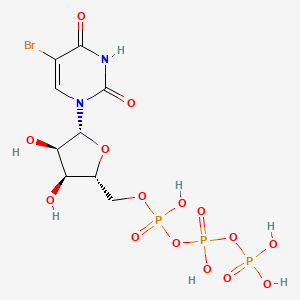
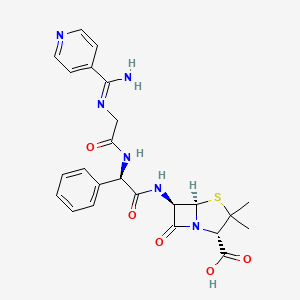
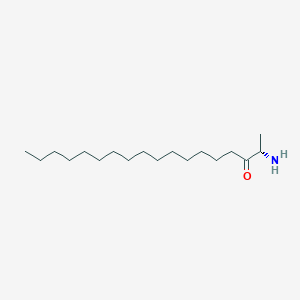

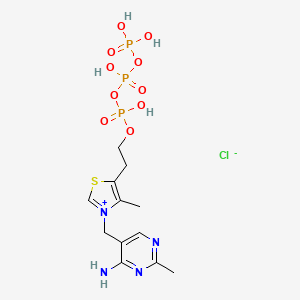
![N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)
![1-[(2R)-2-(1,3-Benzodioxol-4-yl)heptyl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1242112.png)
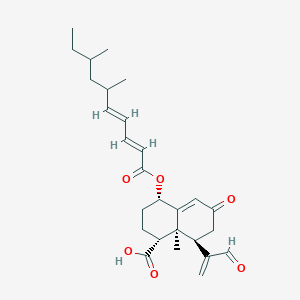
![(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1242115.png)
